4-溴-2-氟-1-乙烯基苯

概述

描述

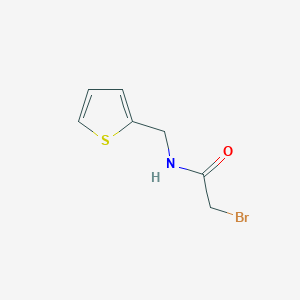

4-Bromo-2-fluoro-1-vinylbenzene is a halogenated aromatic compound that is not directly described in the provided papers. However, the papers do discuss various related halogenated benzenes and their chemical properties, synthesis, and applications. These compounds are of interest due to their potential use in polymerization processes, as photosensitizers, and as precursors for further chemical modifications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler benzene derivatives. For instance, 4-vinylbenzenephosphonic acid is synthesized through a sequence of nitration, reduction, diazotization, and dehydrohalogenation, starting from 2-bromoethylbenzene . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is produced from p-xylene through nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluoro-1-vinylbenzene by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzenes can be studied using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These analyses help in understanding the influence of substituents like bromine and fluorine on the benzene ring and provide insights into the electronic properties of the molecules.

Chemical Reactions Analysis

Halogenated benzenes can act as photosensitizers in the polymerization of various vinyl monomers, proceeding via a free radical mechanism . The presence of halogens can also affect the reactivity ratios in copolymerization reactions, as seen in the copolymerization of vinylidene fluoride with bromofluorinated alkenes . Moreover, electrosynthetic routes can be used to convert halogenated nitrobenzenes to vinylbenzenes or indoles, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be explored using time-dependent DFT (TD-DFT) approaches . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for predicting their reactivity and stability.

科学研究应用

Suzuki-Miyaura C-C 偶联反应

负载型 Pd 纳米粒子催化的 Suzuki-Miyaura 偶联反应在绿色化学中至关重要,因为与均相 Pd 络合物相比它们可以重复使用。这在制备氟化联苯衍生物中尤为重要,氟化联苯衍生物对制药行业、新型材料和液晶介质具有重要意义。Erami 等人(2017 年)的研究突出了这些反应在使用负载在 COOH 改性石墨烯上的 Pd 纳米粒子的非均相体系中合成不同氟化联苯衍生物方面的有效性(Erami 等,2017 年)。

芳基卤代物的荧光衍生化

Higashijima 等人(2020 年)开发了一种基于与乙烯基苯的 Heck 偶联反应形成芪的芳基卤代物的长波长荧光衍生化方法。该方法扩展了衍生物的发射波长,在具有荧光检测的柱前衍生化 HPLC 中提供了潜在的应用(Higashijima 等,2020 年)。

电合成路线

Du 和 Peters(2010 年)研究了碳阴极上硝基苯衍生物的电化学还原。他们的研究表明 1-硝基-2-乙烯基苯作为主要产物,展示了有机电合成中的替代途径(Du 和 Peters,2010 年)。

Mpro-SARS-CoV-2 抑制剂

El idrissi 等人(2021 年)研究了 1-溴-4-乙烯基苯与苯甲腈氧化物进行[3 + 2]环加成反应的区域选择性和机理。该研究有助于理解 SARS-CoV-2 抑制剂,证明了异恶唑啉抑制该病毒的功效(El idrissi 等,2021 年)。

锂离子电池

Qian-y(2014 年)探索了使用 4-溴-2-氟甲氧基苯作为锂离子电池的双功能电解质添加剂。该添加剂增强了热稳定性并提供了过充电保护,表明在提高锂离子电池安全性和效率方面具有潜在应用(Qian-y,2014 年)。

作用机制

Mode of Action

The mode of action of 4-Bromo-2-fluoro-1-vinylbenzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-vinylbenzene. For instance, factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

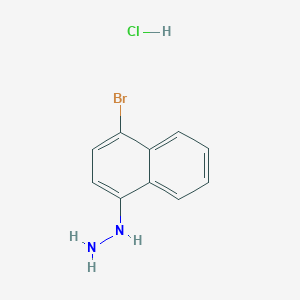

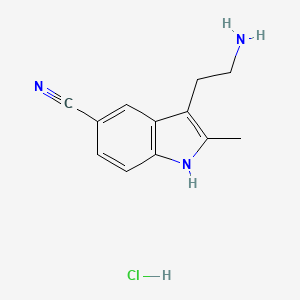

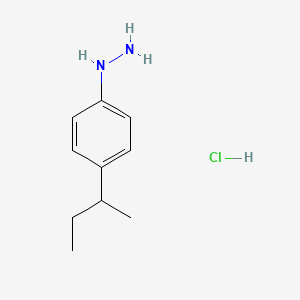

4-bromo-1-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDQHQCPWHTKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586562 | |

| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627463-17-6 | |

| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。